N-Boc-O5-fluorenylmethyl-D-glutamic acid
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Overview
Description
Boc-Glu(Ofm)-OH, also known as (S)-5-((9H-fluoren-9-yl)methoxy)-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid, is a compound used primarily in peptide synthesis. It is a derivative of glutamic acid, modified with a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group. These protecting groups are commonly used in organic synthesis to protect functional groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(Ofm)-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The Boc group is introduced to protect the amino group, while the Fmoc group is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the glutamic acid derivative to a solid resin, followed by sequential addition of protected amino acids.
Solution-Phase Synthesis: In this method, the protected glutamic acid derivative is synthesized in solution, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of Boc-Glu(Ofm)-OH involves large-scale synthesis using automated peptide synthesizers. These machines can perform multiple cycles of amino acid addition, deprotection, and washing, allowing for efficient and high-throughput production of peptides and their derivatives .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(Ofm)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using TFA and piperidine, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The final product is typically purified using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity .
Scientific Research Applications
Boc-Glu(Ofm)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins for research purposes.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Glu(Ofm)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other functional groups. The deprotection steps remove these groups, enabling the formation of peptide bonds and the synthesis of the desired peptide sequence .
Comparison with Similar Compounds
Boc-Glu(Ofm)-OH can be compared with other protected amino acid derivatives, such as:
Boc-Glu(OBzl)-OH: Similar to Boc-Glu(Ofm)-OH but with a benzyl (Bzl) protecting group instead of Fmoc.
Fmoc-Glu(OtBu)-OH: Uses a tert-butyl (OtBu) protecting group instead of Boc.
Boc-Glu(OAll)-OH: Uses an allyl (OAll) protecting group instead of Fmoc.
Uniqueness
Boc-Glu(Ofm)-OH is unique due to the combination of Boc and Fmoc protecting groups, which provide orthogonal protection. This allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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